12-(Boc-aminooxy)-dodecanoic acid
Overview
Description
12-(Boc-aminooxy)-dodecanoic acid is a compound that features a dodecanoic acid backbone with a Boc-protected aminooxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-(Boc-aminooxy)-dodecanoic acid typically involves the protection of the aminooxy group with a Boc (tert-butoxycarbonyl) group. The general synthetic route includes the reaction of aminooxyacetic acid with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane at low temperatures (0°C) and then allowed to warm to room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable solvents and reagents, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
12-(Boc-aminooxy)-dodecanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxime derivatives.
Reduction: Reduction reactions can be used to remove the Boc protecting group, revealing the free aminooxy group.
Substitution: The aminooxy group can participate in nucleophilic substitution reactions, particularly with carbonyl compounds to form oximes
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Typical reducing agents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Reactions with aldehydes or ketones to form oximes often use mild acidic conditions
Major Products
Oximes: Formed from the reaction with aldehydes or ketones.
Deprotected Aminooxy Compounds: Resulting from the removal of the Boc group
Scientific Research Applications
12-(Boc-aminooxy)-dodecanoic acid has several applications in scientific research:
Biology: Employed in bioconjugation techniques to link biomolecules, such as proteins and peptides, through oxime bond formation.
Medicine: Potential use in drug delivery systems and the development of therapeutic agents.
Industry: Utilized in the synthesis of specialized polymers and materials with unique properties
Mechanism of Action
The mechanism of action of 12-(Boc-aminooxy)-dodecanoic acid primarily involves the reactivity of the aminooxy group. This group can form stable oxime bonds with carbonyl compounds, making it useful for bioconjugation and labeling applications. The Boc group serves as a protecting group, which can be removed under acidic conditions to reveal the reactive aminooxy group .
Comparison with Similar Compounds
Similar Compounds
(Boc-aminooxy)acetic acid: A shorter-chain analog with similar reactivity.
(Boc-aminooxy)ethanol: Another analog with a different backbone structure.
(Boc-aminooxy)propionic acid: A compound with a propionic acid backbone
Uniqueness
12-(Boc-aminooxy)-dodecanoic acid is unique due to its longer dodecanoic acid backbone, which can impart different physical and chemical properties compared to shorter-chain analogs.
Properties
IUPAC Name |
12-[(2-methylpropan-2-yl)oxycarbonylamino]oxydodecanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H33NO5/c1-17(2,3)23-16(21)18-22-14-12-10-8-6-4-5-7-9-11-13-15(19)20/h4-14H2,1-3H3,(H,18,21)(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTQCOXJVOOSNKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOCCCCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H33NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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